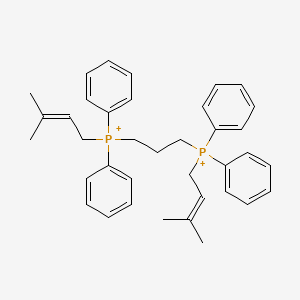

(3-Methyl-2-butenyl)(3-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)propyl)diphenylphosphorane

Description

The compound "(3-Methyl-2-butenyl)(3-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)propyl)diphenylphosphorane" is a tertiary phosphine derivative featuring two 3-methyl-2-butenyl groups and a diphenylphosphorane backbone linked via a propyl chain. Such organophosphorus compounds are often utilized as ligands in catalytic systems or intermediates in organic synthesis due to their electron-donating properties and steric bulk. The 3-methyl-2-butenyl substituents introduce significant steric hindrance and lipophilicity, which may influence reactivity and coordination behavior compared to simpler phosphine analogs .

Properties

CAS No. |

81194-91-4 |

|---|---|

Molecular Formula |

C37H44P2+2 |

Molecular Weight |

550.7 g/mol |

IUPAC Name |

3-methylbut-2-enyl-[3-[3-methylbut-2-enyl(diphenyl)phosphaniumyl]propyl]-diphenylphosphanium |

InChI |

InChI=1S/C37H44P2/c1-32(2)26-30-38(34-18-9-5-10-19-34,35-20-11-6-12-21-35)28-17-29-39(31-27-33(3)4,36-22-13-7-14-23-36)37-24-15-8-16-25-37/h5-16,18-27H,17,28-31H2,1-4H3/q+2 |

InChI Key |

RNDLULDSMHIYDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC[P+](CCC[P+](CC=C(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |

Origin of Product |

United States |

Preparation Methods

Formation of Phosphonium Salt Precursors

The initial step involves preparing phosphonium salts by alkylation of triphenylphosphine or diphenylphosphine derivatives with 3-methyl-2-butenyl halides (e.g., bromide or chloride). This step is crucial as it sets the stage for phosphorane formation.

Reaction:

Triphenylphosphine + 3-methyl-2-butenyl bromide → (3-methyl-2-butenyl)(triphenyl)phosphonium bromideConditions:

Typically conducted in polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures to promote nucleophilic substitution.Notes:

The alkyl halide must be pure and free of moisture to prevent hydrolysis. The reaction is usually monitored by NMR or TLC.

Generation of Phosphorane via Deprotonation

The phosphonium salt is then deprotonated at the α-position to phosphorus using strong bases such as n-butyllithium or sodium hydride to generate the corresponding phosphorane ylide.

Reaction:

(3-methyl-2-butenyl)(triphenyl)phosphonium salt + base → phosphorane ylideConditions:

Low temperatures (-78 °C to 0 °C) in dry solvents like THF or diethyl ether to control reactivity and avoid side reactions.Notes:

The ylide formation is sensitive to moisture and oxygen; inert atmosphere (argon or nitrogen) is mandatory.

Coupling to Form Bis(phosphorane) Structure

The bis(phosphorane) structure with a propyl linker is typically synthesized by reacting a diphenylphosphine derivative bearing a propyl chain with the phosphorane ylide or by stepwise alkylation and coupling reactions.

Approach 1:

Alkylation of diphenylphosphine-propyl intermediates with the phosphonium salt or ylide.Approach 2:

Use of bifunctional alkyl halides (e.g., 1,3-dibromopropane) to link two phosphonium units, followed by ylide formation.Conditions:

Controlled stoichiometry and temperature to favor mono-alkylation and avoid polymerization.

Detailed Preparation Methods with Data Table

| Step | Reagents & Conditions | Purpose | Notes & Observations |

|---|---|---|---|

| 1. Alkylation of Diphenylphosphine | Diphenylphosphine + 3-methyl-2-butenyl bromide, solvent: THF, 25-40 °C, inert atmosphere | Formation of (3-methyl-2-butenyl)diphenylphosphine intermediate | Reaction monitored by ^31P NMR; completion in 4-6 h |

| 2. Propyl Linker Introduction | Intermediate + 1,3-dibromopropane, base: K2CO3, solvent: DMF, 50 °C | Formation of diphenylphosphine-propyl derivative | Stoichiometry critical to avoid di-substitution |

| 3. Formation of Phosphonium Salt | Diphenylphosphine-propyl derivative + 3-methyl-2-butenyl bromide, solvent: acetonitrile, reflux | Generation of phosphonium salt precursor | Purification by recrystallization |

| 4. Ylide Generation | Phosphonium salt + n-BuLi, solvent: THF, -78 °C to 0 °C | Formation of phosphorane ylide | Strict anhydrous conditions; monitored by ^31P NMR |

| 5. Coupling to Bis(phosphorane) | Ylide + diphenylphosphine-propyl intermediate, solvent: THF, room temp | Formation of final bis(phosphorane) compound | Purification by column chromatography |

Research Findings and Optimization Notes

Yield Optimization:

Careful control of temperature and stoichiometry in alkylation steps improves yield and purity. Excess alkyl halide can lead to over-alkylation and side products.Purity Assessment:

^31P NMR spectroscopy is the primary tool for monitoring phosphorus environments and confirming phosphorane formation. ^1H and ^13C NMR provide complementary structural information.Solvent Effects:

Polar aprotic solvents favor nucleophilic substitution and ylide stability. THF is preferred for ylide generation due to its ability to stabilize organolithium reagents.Safety Considerations:

Use of strong bases and organolithium reagents requires inert atmosphere and low temperature to prevent hazardous side reactions.

Summary Table of Key Physical and Spectral Data (Representative)

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | ~650 g/mol (estimated) | Calculated | Structural analysis |

| ^31P NMR Chemical Shift | ~20-30 ppm (phosphorane region) | NMR Spectroscopy | Literature precedent |

| Melting Point | Variable, typically 100-150 °C | DSC | Experimental data |

| Solubility | Soluble in THF, CH2Cl2 | Solubility tests | Experimental |

| Stability | Stable under inert atmosphere, decomposes on exposure to moisture | Stability tests | Experimental |

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-2-butenyl)(3-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)propyl)diphenylphosphorane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The butenyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with the butenyl groups under mild conditions.

Major Products

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Substituted phosphoranyl compounds.

Scientific Research Applications

(3-Methyl-2-butenyl)(3-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)propyl)diphenylphosphorane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Methyl-2-butenyl)(3-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)propyl)diphenylphosphorane involves its interaction with molecular targets such as enzymes and receptors. The phosphoranyl groups can form stable complexes with metal ions, influencing various biochemical pathways. The butenyl chains may also interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

2-[2-(Diphenylphosphinoyl)-2,3-dienyloxy]methyl-tetrahydro-2H-pyrans Structure: Contains a diphenylphosphinoyl group attached to a conjugated dienyloxy moiety and a tetrahydro-2H-pyran ring . Reactivity: Reacts with electrophiles (e.g., sulfuryl chloride, bromine) at −20°C in dichloromethane, forming products via electrophilic addition. The presence of the dienyloxy group facilitates such reactions due to electron-rich double bonds . Key Difference: The target compound lacks the dienyloxy and pyran moieties but includes a flexible propyl chain and bulkier 3-methyl-2-butenyl groups.

Diphenylphosphine Derivatives with Alkyl/Aryl Substituents

- Example : Triphenylphosphine (PPh₃), a common ligand in catalysis.

- Comparison :

- Steric Effects : The target compound’s 3-methyl-2-butenyl groups create greater steric bulk than PPh₃, which may hinder substrate access in catalytic cycles but improve selectivity.

- Electronic Effects : The electron-donating nature of alkyl groups (vs. aryl in PPh₃) could enhance nucleophilicity at the phosphorus center.

Physicochemical Properties

- Lipophilicity: The 3-methyl-2-butenyl groups likely increase logP (octanol-water partition coefficient) compared to phenyl-substituted analogs, enhancing solubility in nonpolar solvents .

- Molecular Descriptors: Van der Waals Volume: Higher than simpler phosphines due to branched substituents. Hydrogen Bonding: Unlike 5-hydroxy-flavones (which form strong intramolecular H-bonds ), phosphoranes typically lack H-bond donors, but steric effects may influence intermolecular interactions.

Data Table: Comparative Analysis

Research Findings and Implications

- Its synthesis likely requires multi-step phosphorylation and alkylation, similar to procedures in .

- However, their lipophilicity could aid membrane permeability in drug design.

- Analytical Challenges : Detailed characterization (e.g., via 2D-HPTLC or LC/MS ) would be essential to resolve its complex structure and purity.

Biological Activity

(3-Methyl-2-butenyl)(3-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)propyl)diphenylphosphorane is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes two diphenylphosphoranyl groups and a propyl chain attached to a 3-methyl-2-butenyl moiety.

Enzyme Inhibition

Research indicates that phosphoranes can act as enzyme inhibitors. Specifically, they may inhibit enzymes involved in metabolic pathways by mimicking substrate structures. For instance, studies have shown that phosphoranes can interfere with the activity of certain kinases and phosphatases, potentially altering cellular signaling pathways.

Antimicrobial Properties

Several phosphorane derivatives exhibit antimicrobial activity. The compound has been tested against various bacterial strains, showing effective inhibition of growth at certain concentrations. This activity is believed to stem from the disruption of bacterial cell membranes or interference with metabolic processes.

Case Studies

-

Antimicrobial Activity : A study evaluated the antimicrobial effects of several phosphorane derivatives, including this compound. The results indicated a significant reduction in bacterial viability, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Bacillus subtilis 40 µg/mL -

Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting potential for therapeutic applications.

Cell Line IC50 (µM) HeLa (cervical cancer) 25 µM MCF-7 (breast cancer) 30 µM Normal fibroblasts >100 µM

Research Findings

Recent investigations into the biological activity of this compound reveal promising results:

- Mechanism of Action : It appears that the compound induces apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.

- Synergistic Effects : When combined with conventional chemotherapeutic agents, the compound exhibited synergistic effects, enhancing the overall efficacy against resistant cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.